molecular formula C17H13N3O2S2 B2653669 5-((4-(3-Methoxyphenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 1251679-88-5

5-((4-(3-Methoxyphenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2653669
CAS No.: 1251679-88-5
M. Wt: 355.43
InChI Key: AHPGUTQOZRAFPS-UHFFFAOYSA-N
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Description

The compound “5-((4-(3-Methoxyphenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole” is a complex organic molecule. It contains several functional groups including a methoxyphenyl group, a thiazolyl group, a thiophenyl group, and an oxadiazole ring .

Scientific Research Applications

Synthesis and Biological Activity

Compounds within the 1,2,4-oxadiazole and thiazole families, including those with methoxyphenyl and thiophenyl groups, have been synthesized and evaluated for various biological activities. For instance, a series of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety demonstrated notable nematocidal activity against Bursaphelenchus xylophilus, highlighting their potential as lead compounds for nematicide development (Dan Liu et al., 2022). This suggests the broader utility of such compounds in agricultural pest control.

Corrosion Inhibition

Thiazole and oxadiazole derivatives have been explored for their corrosion inhibition properties, offering insights into their potential applications in protecting metals against corrosion. A study on 1,3,4-oxadiazole derivatives revealed their ability to act as corrosion inhibitors for mild steel in sulfuric acid, showcasing their application in materials science and engineering (P. Ammal et al., 2018).

Antimicrobial and Antitubercular Agents

Thiazole derivatives, particularly those containing methoxy-naphthyl moieties, have been synthesized and characterized for their potent antibacterial and antitubercular activities (D. J. Prasad & P. Nayak, 2016). These findings underscore the potential of such compounds in addressing infectious diseases and contributing to the development of new antimicrobial agents.

Luminescence and Material Applications

Oxadiazoles, including those substituted with methoxyphenyl groups, exhibit luminescence properties, making them candidates for applications in optical materials and sensors. The study on the luminescence spectra of 5-aryl-3-methyl-1,2,4-oxadiazoles and their chelate complexes illustrates their potential in developing new luminescent materials (I. E. Mikhailov et al., 2016).

Properties

IUPAC Name

5-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c1-21-12-5-2-4-11(8-12)13-10-24-16(18-13)9-15-19-17(20-22-15)14-6-3-7-23-14/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPGUTQOZRAFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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